molecular formula C19H21ClN4O2S B2758874 1-(5-(3-Chlorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea CAS No. 1396851-26-5

1-(5-(3-Chlorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea

Cat. No. B2758874
CAS RN: 1396851-26-5
M. Wt: 404.91
InChI Key: GXMIJQNCHQUSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(3-Chlorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea is a useful research compound. Its molecular formula is C19H21ClN4O2S and its molecular weight is 404.91. The purity is usually 95%.
The exact mass of the compound 1-(5-(3-Chlorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(5-(3-Chlorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(3-Chlorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research on related heterocyclic compounds demonstrates significant interest in the synthesis and characterization of novel chemical entities. For instance, studies have focused on synthesizing ticlopidine analogs, which possess selective antiaggregant properties exceeding acetylsalicylic acid. These compounds, including structures analogous to spinaceamine and 2-azaspinaceamine, are of interest due to their potential therapeutic applications (Y. M. Yutilov et al., 2003). Similarly, the development of diversely functionalized building blocks containing privileged 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]- and [1,5-a]pyridine cores highlights the focus on creating lead-like compound designs for potential pharmacological applications (A. Mishchuk et al., 2016).

Potential Therapeutic Applications

The exploration of heterocyclic compounds extends to potential antimicrobial and antitumor agents. For example, the synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines bearing a 3-methylthio moiety has been investigated for possible antimicrobial activity (M. Taha, 2008). Furthermore, new thiazolopyrimidines have been synthesized and evaluated for their biological effects, showcasing the continuous search for compounds with antimicrobial and antitumor capabilities (M. Said et al., 2004).

properties

IUPAC Name

1-[5-(3-chlorobenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2S/c20-13-5-3-4-12(10-13)17(25)24-9-8-15-16(11-24)27-19(22-15)23-18(26)21-14-6-1-2-7-14/h3-5,10,14H,1-2,6-9,11H2,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMIJQNCHQUSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(3-Chlorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea

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